molecular formula C17H21N3O3 B11196846 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B11196846
M. Wt: 315.37 g/mol
InChI Key: OQUXNYAJNVPOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a synthetic compound featuring a hybrid structure combining a pyrrolidinone moiety (2,5-dioxopyrrolidine) substituted with a benzyl group and a piperidine ring linked to a carboxamide functional group. The benzyl group may enhance lipophilicity and blood-brain barrier penetration, while the carboxamide could contribute to hydrogen bonding interactions with biological targets.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H21N3O3/c18-16(22)13-6-8-19(9-7-13)14-10-15(21)20(17(14)23)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,18,22)

InChI Key

OQUXNYAJNVPOOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting maleic anhydride with an appropriate amine to form the dioxopyrrolidinyl ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the Piperidine and Dioxopyrrolidinyl Moieties: This step involves the formation of an amide bond between the piperidine and dioxopyrrolidinyl moieties under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Overview

AS-1 has been identified as a promising candidate for treating epilepsy, demonstrating efficacy in multiple animal models. Its mechanism involves modulation of neurotransmitter release and enhancement of GABAergic transmission.

Research Findings

A study conducted on AS-1 revealed that it exhibited potent anticonvulsant activity in several tests:

  • Maximal Electroshock (MES) Test : AS-1 provided significant protection against seizures induced by electrical stimulation.
  • Pentylenetetrazole (PTZ) Test : In both acute and kindling models, AS-1 delayed seizure onset and reduced seizure severity.
  • 6-Hz Test : AS-1 demonstrated effectiveness against drug-resistant epilepsy models, indicating its broad-spectrum anticonvulsant potential.

Synergistic Effects

The combination of AS-1 with valproic acid (VPA) produced a supra-additive interaction, enhancing seizure protection significantly compared to either drug alone. This suggests potential for use in combination therapies for epilepsy management .

Test TypeDose (mg/kg)Protection Level
Maximal Electroshock15, 30, 60Significant
Pentylenetetrazole15, 30, 60Significant
6-Hz Test15, 30, 60Significant

Overview

The structural characteristics of AS-1 suggest it may have anticancer properties similar to other compounds containing dioxopyrrolidine moieties. Research indicates that derivatives of this compound can interact with DNA and exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that AS-1 and its derivatives inhibited cell proliferation in MCF7 breast cancer cells with IC50 values ranging from 0.5 to 10 µM.
  • Mechanism of Action : The anticancer activity appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Cancer TypeIC50 Range (µM)Mechanism
Breast Cancer (MCF7)0.5 - 10Apoptosis
Colon CancerVariesCell Cycle Arrest

Overview

AS-1's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have indicated sedative and analgesic properties.

Research Insights

In behavioral assessments:

  • AS-1 significantly increased sleep duration in animal models when administered alongside pentobarbital.
  • Its effects on neurotransmitter systems indicate potential for treating anxiety and depression disorders.
Effect TypeObservation
SedativeIncreased sleep duration
AnalgesicReduced pain response

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide can be contextualized against related piperidine-carboxamide derivatives reported in recent literature. Below is a detailed analysis based on , which highlights two compounds with analogous frameworks:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity
This compound Piperidine-4-carboxamide Benzyl, 2,5-dioxopyrrolidin-3-yl Not explicitly stated
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzyl, naphthalen-1-yl-ethyl SARS-CoV-2 inhibition
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 2-Methoxypyridin-4-yl-methyl, naphthalen-1-yl-ethyl SARS-CoV-2 inhibition

Key Observations :

Structural Variations: The target compound substitutes the pyrrolidinone ring with a benzyl group, whereas the analogs in feature naphthalen-1-yl-ethyl and fluorobenzyl or methoxypyridinyl groups. These substituents likely modulate steric bulk, aromatic interactions, and solubility.

Functional Implications :

  • Both analogs in demonstrated activity against SARS-CoV-2, possibly via protease or spike protein inhibition. The naphthalene moiety may enhance hydrophobic binding to viral targets, while fluorobenzyl or methoxypyridinyl groups could improve metabolic stability .
  • By contrast, the benzyl and dioxopyrrolidinyl groups in the target compound might prioritize central nervous system (CNS) targets, given the benzyl group’s historical association with neuroactive compounds (e.g., benzodiazepines).

Methodological Considerations :

  • Dose-effect evaluations for such compounds could employ the rapid graphic method described in , which estimates median effective dose (ED₅₀), slope parameters, and confidence limits without requiring logarithmic transformations . This approach might facilitate potency comparisons between the target compound and its analogs.

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data exist for this compound in the provided sources. Its activity must be extrapolated from structural analogs, which introduces uncertainty.
  • Heterogeneity in Data: As noted in , heterogeneous data or poorly fitted dose-response curves may require corrective measures (e.g., refitting confidence limits) . This underscores the need for rigorous validation when comparing compounds with divergent substituents.

Biological Activity

The compound 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine and pyrrolidine compounds, which have garnered attention for their diverse biological activities. This article provides an overview of the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

This compound features a piperidine ring substituted with a benzyl group and a dioxopyrrolidine moiety, contributing to its unique pharmacological profile.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated significant efficacy in various animal models of epilepsy, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The results indicated that AS-1 could effectively reduce seizure activity, suggesting that derivatives like this compound may also exhibit similar anticonvulsant properties due to structural similarities .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of compounds with similar structures on cancer cell lines. For instance, derivatives were evaluated for their ability to inhibit cell growth in prostate cancer cell lines (PC3 and DU145). These studies revealed a dose-dependent decrease in cell viability, indicating potential anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : The ability to induce programmed cell death in malignant cells is a crucial feature for anticancer agents. Studies indicate that related compounds can cause chromatin condensation and DNA damage .
  • Neuroprotective Effects : The anticonvulsant properties suggest that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.

Case Studies and Research Findings

StudyCompoundModelFindings
AS-1MES TestSignificant reduction in seizure frequency
Various derivativesPC3 & DU145Dose-dependent cytotoxicity observed
Tofacitinib analogsIn vitro kinase assaysLow nanomolar IC50 against JAK kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.